molecular formula C19H16F3N5O2 B2507901 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034592-39-5

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2507901
CAS No.: 2034592-39-5
M. Wt: 403.365
InChI Key: PBBYUDVZWOPZNU-UHFFFAOYSA-N
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Description

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys481) in the active site of BTK, thereby permanently disabling its enzymatic activity and subsequent downstream signaling. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. Given this pivotal role, targeted inhibition of BTK has emerged as a validated therapeutic strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as evidenced by the clinical success of other BTK inhibitors like ibrutinib. Furthermore, due to the involvement of B-cells and myeloid cells in autoimmunity, this compound is a valuable research tool for investigating pathological mechanisms and potential interventions for autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus. Researchers utilize this specific inhibitor in preclinical studies to delineate BTK-dependent signaling networks, to evaluate its efficacy in cell-based assays and disease models, and to explore mechanisms of resistance, thereby contributing to the advancement of novel targeted therapies in oncology and immunology.

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O2/c20-19(21,22)17-7-6-13(8-23-17)18(28)26-10-15(11-26)27-9-14(24-25-27)12-29-16-4-2-1-3-5-16/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBYUDVZWOPZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone generally involves multiple steps:

  • Formation of 1H-1,2,3-triazole ring: : Starting with an azide and an alkyne, a 1H-1,2,3-triazole ring is formed using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Incorporation of the phenoxymethyl group: : This can be achieved through nucleophilic substitution reactions.

  • Azetidine ring construction: : Using an appropriate azetidine precursor, the ring can be formed through cyclization reactions.

  • Attachment of trifluoromethylpyridine: : The trifluoromethylpyridine group can be introduced using Suzuki-Miyaura cross-coupling reactions.

  • Final assembly: : The intermediate compounds are combined under specific conditions to form the final product.

Industrial Production Methods

Industrial production typically involves similar synthetic routes but optimized for large-scale production. This optimization includes the selection of cost-effective reagents, high-yielding reaction conditions, and efficient purification processes.

Chemical Reactions Analysis

Hydrogenolysis of the Benzyl Carbamate Group

The benzyl carbamate (Cbz) group serves as a common amine-protecting group, removable via catalytic hydrogenation. This reaction typically employs hydrogen gas (H₂) and a palladium-based catalyst (e.g., Pd/C) in polar solvents like methanol or ethanol.

Reaction Conditions :

  • Catalyst : 10% Pd/C

  • Atmosphere : H₂ (1–3 atm)

  • Solvent : MeOH/EtOH (1:1)

  • Temperature : 25°C

Product :
2-((3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethylamine

Mechanistic Insight :
The benzyl group is cleaved via hydrogenolysis, releasing toluene and generating a free amine. This reaction is highly selective for carbamates and avoids reduction of the triazole or amide groups .

Acidic/Basic Hydrolysis of the Amide Linkage

The central amide bond (-NH-C(O)-) undergoes hydrolysis under strong acidic or basic conditions, yielding a carboxylic acid and an amine derivative.

Acidic Hydrolysis

Conditions :

  • Reagent : 6M HCl

  • Temperature : 100°C (reflux)

  • Time : 12–24 hours

Product :
2-((3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)acetic acid + Benzyl alcohol

Basic Hydrolysis

Conditions :

  • Reagent : 2M NaOH

  • Temperature : 60°C

  • Time : 6–8 hours

Product :
Sodium 2-((3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)acetate + Benzyl alcohol

Notes :
The triazole ring remains intact under these conditions due to its aromatic stability .

Nucleophilic Substitution at the Carbamate

The carbamate group can undergo nucleophilic substitution with amines or alcohols under alkaline conditions.

Example Reaction with Methylamine :
Conditions :

  • Reagent : Methylamine (40% aq.)

  • Base : K₂CO₃

  • Solvent : DMF

  • Temperature : 60°C

Product :
Methyl (2-((3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)amino)-2-oxoethyl)carbamate

Mechanism :
The benzyloxy group is displaced by the nucleophile (methylamine), forming a new carbamate derivative .

Triazole Ring Reactivity

The 2H-1,2,3-triazol-2-yl group exhibits limi

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives, including those similar to (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone, exhibit significant antibacterial properties. For instance, compounds containing the triazole moiety have shown efficacy against both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications at the phenyl C4 position can influence the antibacterial activity of triazole derivatives significantly .

Cancer Treatment

The azetidine ring in the compound is known for its role as a MEK inhibitor, which is crucial in the treatment of proliferative diseases such as cancer. The compound's ability to modulate signal transduction pathways makes it a candidate for developing targeted cancer therapies . Preliminary findings suggest that derivatives of azetidines can inhibit tumor growth in various cancer models, indicating their potential as anticancer agents.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of compounds similar to this compound. These compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The structure–activity relationship (SAR) analyses suggest that specific substitutions on the triazole and azetidine rings can enhance anti-inflammatory activity .

Fungicidal Activity

Compounds featuring pyridine and triazole structures have been explored for their fungicidal properties against phytopathogenic fungi. The trifluoromethyl group enhances the biological activity of these compounds, making them effective in controlling fungal diseases in crops . Research has shown that similar compounds can significantly reduce fungal growth in various agricultural settings.

Herbicidal Potential

There is ongoing research into the herbicidal applications of triazole derivatives. The unique structural features of this compound may provide selective herbicidal action against certain weed species while minimizing harm to crops . This selectivity is critical for sustainable agricultural practices.

Table 1: Summary of Biological Activities

Activity TypeCompound SimilarityObservations
AntibacterialTriazole derivativesStrong activity against Gram-positive bacteria
Cancer TreatmentAzetidine-based MEK inhibitorsInhibition of tumor growth in models
Anti-inflammatoryCOX inhibitionSignificant reduction in inflammation markers
FungicidalPyridine derivativesEffective against various phytopathogenic fungi
HerbicidalTriazole-based herbicidesSelective action against specific weed species

Table 2: Structure–Activity Relationship Insights

Structural FeatureEffect on ActivityReference
Triazole moietyEnhances antibacterial properties
Azetidine ringCritical for MEK inhibition
Trifluoromethyl groupIncreases fungicidal potency

Mechanism of Action

The compound's mechanism of action varies depending on its application:

  • In biological systems: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity. For example, it might bind to active sites or allosteric sites, altering enzyme function.

  • In chemical reactions: : Its functional groups provide sites for chemical interactions, facilitating various synthetic transformations.

Comparison with Similar Compounds

Azetidine vs. Piperazine/Piperidine Cores

  • Azetidine (Target Compound) : The 4-membered azetidine ring introduces steric constraints that may favor selective interactions with protein targets, such as kinases or GPCRs. However, its smaller size reduces solubility compared to 6-membered piperazine/piperidine analogues .
  • Piperazine/Piperidine Analogues (e.g., ) : These 6-membered rings offer greater conformational flexibility and improved solubility, often utilized in CNS-targeting drugs. For example, the piperazine in likely enhances bioavailability .

Triazole vs. Pyrazole/Pyrimidine Heterocycles

  • 1,2,3-Triazole (Target Compound): The triazole’s hydrogen-bonding capacity and metabolic stability make it a common bioisostere for amides. The phenoxymethyl substituent may enhance hydrophobic interactions .
  • Pyrazole () and Pyrimidine () : Pyrazoles are often used in kinase inhibitors (e.g., JAK/STAT pathways), while pyrimidines are prevalent in antiviral and anticancer agents due to their planar structure .

Trifluoromethyl Substitution

  • The CF₃ group in the target compound and improves lipophilicity and resistance to oxidative metabolism. Its electron-withdrawing effects may also modulate the pyridine ring’s electronic profile, affecting binding affinity .

Research Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

  • Kinase Inhibition Potential: The trifluoromethylpyridine and triazole motifs resemble features in known kinase inhibitors (e.g., c-Met or EGFR inhibitors) .
  • Solubility Challenges : The azetidine core may limit aqueous solubility compared to piperazine analogues, necessitating formulation optimization .
  • SAR Opportunities: Replacing phenoxymethyl with pyridinyloxymethyl (as in ) or varying heterocycles (e.g., pyrimidine in ) could fine-tune target selectivity.

Biological Activity

The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone , often referred to as compound A , has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of compound A typically involves a multistep process that includes the formation of the triazole ring and subsequent modifications to introduce the azetidine and pyridine functionalities. The detailed synthetic route can vary but often employs click chemistry techniques for efficient formation of the triazole moiety.

Antimicrobial Properties

Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent inhibition against various bacterial strains, suggesting that compound A may share similar properties. In vitro assays have shown that triazole derivatives can disrupt microbial cell wall synthesis, leading to cell death .

Anticancer Activity

Research has highlighted the anticancer potential of triazole-containing compounds. One study reported that derivatives similar to compound A exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Cytotoxicity Data of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-715Apoptosis via caspase activation
Compound BHeLa12Cell cycle arrest
Compound CA54920Induction of oxidative stress

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compound A has been evaluated for its anti-inflammatory properties. Studies have shown that related triazole derivatives can inhibit COX enzymes, which play a crucial role in inflammation. The inhibition of COX-1 and COX-2 was assessed using standard assays, revealing promising results for compound A .

Case Study 1: Anticancer Efficacy

A study conducted by Zhang et al. investigated the effects of compound A on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment with compound A .

Case Study 2: Antimicrobial Activity

In a separate study, compound A was tested against a panel of bacterial pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL for both strains, indicating strong antimicrobial potential. The study suggested that the mechanism may involve disruption of bacterial membrane integrity .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compound A. Modifications to the phenoxy and trifluoromethyl groups have been explored to enhance potency and selectivity against target enzymes or receptors. For example, increasing electron-withdrawing capacity on the phenoxy group has been correlated with improved anticancer activity .

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